molecular formula C19H31NO B14462752 4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine CAS No. 67564-90-3

4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine

Cat. No.: B14462752
CAS No.: 67564-90-3
M. Wt: 289.5 g/mol
InChI Key: ZMSCVPJMMIEVQB-UHFFFAOYSA-N
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Description

4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine is a member of the morpholine class of compounds It is characterized by the presence of a tert-butylphenyl group attached to a methylpropyl chain, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine typically involves the alkylation of morpholine with a suitable alkylating agent. One common method is the reaction of morpholine with 4-tert-butylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of 4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine is unique due to its specific substitution pattern and the presence of the tert-butylphenyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

67564-90-3

Molecular Formula

C19H31NO

Molecular Weight

289.5 g/mol

IUPAC Name

4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2-methylmorpholine

InChI

InChI=1S/C19H31NO/c1-15(13-20-10-11-21-16(2)14-20)12-17-6-8-18(9-7-17)19(3,4)5/h6-9,15-16H,10-14H2,1-5H3

InChI Key

ZMSCVPJMMIEVQB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCO1)CC(C)CC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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